molecular formula C12H14F3NO B1324897 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS No. 902836-91-3

3-[4-(Trifluoromethyl)phenoxy]piperidine

Cat. No. B1324897
M. Wt: 245.24 g/mol
InChI Key: ZTOREIFGFMIKJW-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO. It has a molecular weight of 245.24 . The IUPAC name for this compound is 3-piperidinyl 4-(trifluoromethyl)phenyl ether .


Molecular Structure Analysis

The InChI code for “3-[4-(Trifluoromethyl)phenoxy]piperidine” is 1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Reactivity Studies

  • Nucleophilic Aromatic Substitution Reactions : Trifluoromethyl group, such as in 3-[4-(Trifluoromethyl)phenoxy]piperidine, affects the reactivity in nucleophilic aromatic substitution reactions. These reactions are significantly impacted by the presence of a trifluoromethyl group, leading to distinct reactivity patterns in different solvents like DMSO (Isanbor & Babatunde, 2019).

Biological and Medicinal Applications

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, closely related to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been evaluated as potential radiolabeled probes for σ-1 receptors. Such compounds have shown high uptake and retention in organs known to possess σ receptors, indicating their potential use in in vivo tomographic studies (Waterhouse et al., 1997).
  • Antidepressant Activity : Compounds structurally similar to 3-[4-(Trifluoromethyl)phenoxy]piperidine have been synthesized and evaluated for antidepressant activity, showing fluoxetine-like effects in certain cases (Kumar et al., 2004).

Chemical and Physical Property Analysis

  • Crystal Structure Analysis : Studies on trifluoromethyl-substituted compounds, including those with structural similarity to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been carried out to understand their crystal structures and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Li et al., 2005).

Drug Discovery and Development

  • Anti-Tuberculosis Activity : Piperidinol analogs, related to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been discovered with anti-tuberculosis activity. However, their development was limited due to observed side effects (Sun et al., 2009).

Safety And Hazards

“3-[4-(Trifluoromethyl)phenoxy]piperidine” is considered hazardous. It can cause severe skin burns and eye damage. It is also a flammable liquid and vapour .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOREIFGFMIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639906
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenoxy]piperidine

CAS RN

902836-91-3
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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